Synthetic Accessibility and Reported Yield via Direct C2 Lithiation-Formylation
A documented synthetic route for 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde involves direct C2 lithiation of 1,4,5-trimethyl-1H-imidazole using n-BuLi at -40°C followed by DMF quenching, achieving a reported isolated yield of 50% after silica column purification . This contrasts with alternative formylation strategies for imidazoles, where Vilsmeier-Haack or Reimer-Tiemann approaches are either inapplicable or less efficient due to the specific substitution pattern. The accessibility of this direct lithiation route is contingent on the steric and electronic environment created by the 1,4,5-trimethyl substitution, which stabilizes the C2-lithiated intermediate.
| Evidence Dimension | Isolated yield of C2-formylation via lithiation |
|---|---|
| Target Compound Data | 50% isolated yield (340 mg from 550 mg starting material) |
| Comparator Or Baseline | 1,4,5-Trimethyl-1H-imidazole (precursor); alternative formylation methods (e.g., Vilsmeier-Haack) not applicable or yield data not available for this specific substitution pattern |
| Quantified Difference | 50% absolute yield; basis for comparison limited to class-level inference |
| Conditions | n-BuLi (2.5 M in hexane, 3 mL) in dry THF (15 mL) at -40°C, then DMF (840 mg) at -70°C, quenched with ice-water; product purified via silica column (petroleum ether:ethyl acetate = 3:1); 1H NMR (400 MHz, CDCl3) δ 2.21 (s, 1H), 2.25 (s, 1H), 3.90 (s, 1H), 9.66 (s, 1H) |
Why This Matters
This yield provides a quantitative benchmark for synthetic feasibility assessment and cost-of-goods estimation when procuring or planning in-house synthesis of this specific building block.
